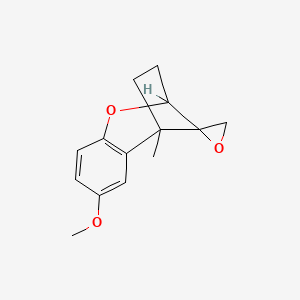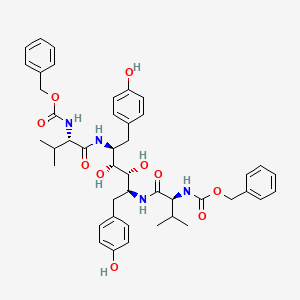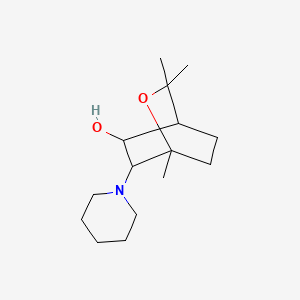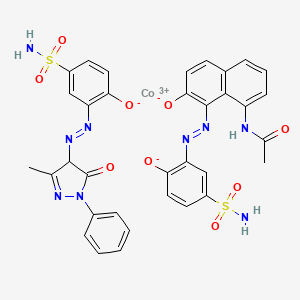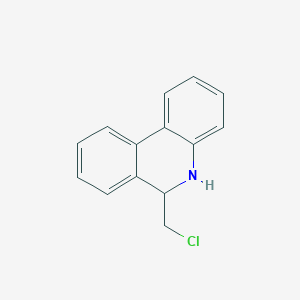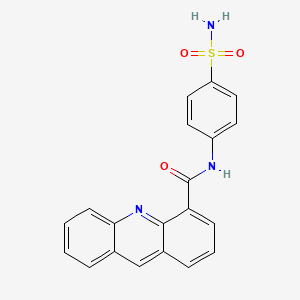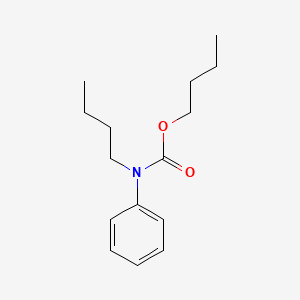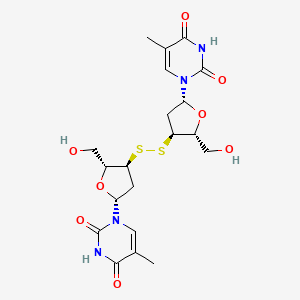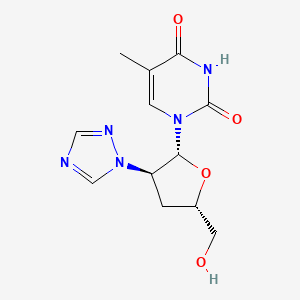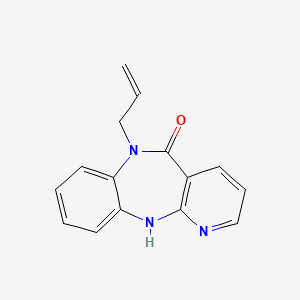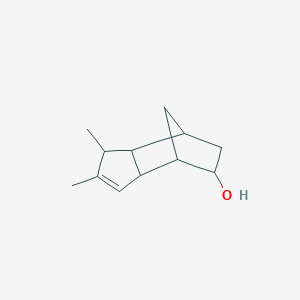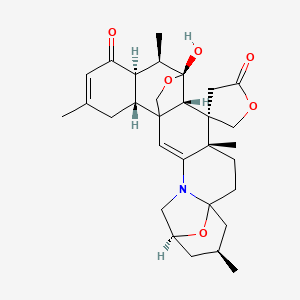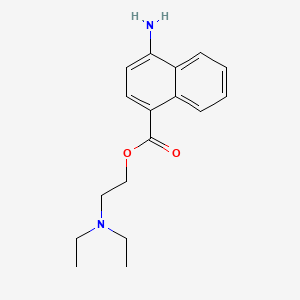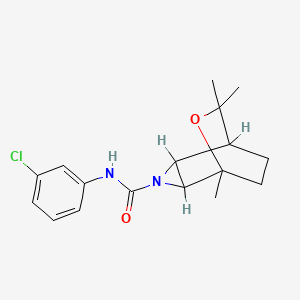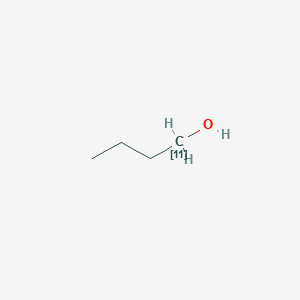
Tdp6sbl7PL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a unique alphanumeric code assigned by the Food and Drug Administration to a specific substance or ingredient . Butanol 1-C-11 is a form of butanol, which is an alcohol with a four-carbon structure. This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions for this process often involve the use of a cyclotron to produce the carbon-11 isotope, followed by a chemical synthesis process to incorporate the isotope into the butanol molecule .
Industrial Production Methods
Industrial production of Butanol 1-C-11 is generally carried out in specialized facilities equipped with cyclotrons and radiochemistry laboratories. The production process involves the generation of carbon-11 isotopes, followed by their incorporation into butanol through a series of chemical reactions. The final product is then purified and prepared for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Butanol 1-C-11 undergoes several types of chemical reactions, including:
Oxidation: Butanol can be oxidized to form butanal or butanoic acid.
Reduction: Butanol can be reduced to form butane.
Substitution: Butanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving Butanol 1-C-11 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of Butanol 1-C-11 include butanal, butanoic acid, and butane, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Butanol 1-C-11 has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound in tracer studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of various biological processes.
Medicine: Utilized in positron emission tomography (PET) imaging to study brain function and diagnose neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Butanol 1-C-11 involves its use as a radiolabeled tracer. When introduced into a biological system, the carbon-11 isotope emits positrons, which can be detected using PET imaging. This allows researchers to track the distribution and metabolism of the compound in real-time, providing valuable insights into various biological processes and disease states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Butanol 1-C-11 include other radiolabeled alcohols and carbon-11 labeled compounds, such as:
- Methanol 1-C-11
- Ethanol 1-C-11
- Propanol 1-C-11
Uniqueness
Butanol 1-C-11 is unique due to its four-carbon structure, which provides different metabolic and chemical properties compared to shorter-chain alcohols like methanol and ethanol. This makes it particularly useful in studies where the metabolic pathways of longer-chain alcohols are of interest .
Propriétés
Numéro CAS |
83951-96-6 |
|---|---|
Formule moléculaire |
C4H10O |
Poids moléculaire |
73.12 g/mol |
Nom IUPAC |
(111C)butan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4-1 |
Clé InChI |
LRHPLDYGYMQRHN-NUTRPMROSA-N |
SMILES isomérique |
CCC[11CH2]O |
SMILES canonique |
CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


